5-(Piperidin-1-yl)quinolin-8-amine
Overview
Description
5-(Piperidin-1-yl)quinolin-8-amine is a useful research compound. Its molecular formula is C14H17N3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
5-(Piperidin-1-yl)quinolin-8-amine is a compound belonging to the quinoline family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study on various 5,8-quinolinedione derivatives demonstrated that modifications at specific positions (C-6 and C-7) can enhance anticancer activity against different cancer cell lines. For instance, certain derivatives showed IC50 values as low as 0.59 µM in HeLeS3 and KB-vin cell lines, indicating potent antiproliferative effects mediated by mechanisms such as mitochondrial dysfunction and apoptosis induction through Bcl-2 modulation .
Antimalarial Activity
The compound has also been investigated for its antimalarial properties. In vitro studies have shown that quinoline derivatives can inhibit the growth of Plasmodium falciparum, with some compounds demonstrating submicromolar activity against chloroquine-resistant strains. For example, a series of piperidine-containing quinolines displayed nanomolar activities against both chloroquine-sensitive and resistant strains of P. falciparum, highlighting their potential as new antimalarial agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the piperidine moiety is crucial for enhancing the compound's interaction with biological targets. Studies show that modifications to the quinoline scaffold can significantly alter its efficacy:
Modification | Effect on Activity |
---|---|
Substitution at C-6 and C-7 | Increased anticancer potency |
Piperidine ring integration | Enhanced antimalarial activity |
Presence of electron-withdrawing groups | Improved interaction with target enzymes |
For instance, compounds with a piperidine side chain exhibited improved inhibition of acetylcholinesterase (AChE), with some derivatives showing IC50 values below 20 μM .
Study 1: Anticancer Mechanisms
In a comparative study of various quinoline derivatives, it was found that those with a piperidine substituent not only inhibited cancer cell proliferation but also induced apoptosis through mitochondrial pathways. The mechanism involved the upregulation of anti-apoptotic proteins and downregulation of pro-apoptotic factors .
Study 2: Antimalarial Efficacy
A recent study synthesized a library of quinoline-piperidine hybrids and evaluated their antiplasmodial activity. Compounds demonstrated significant potency against both sensitive and resistant strains of P. falciparum, with no observed cytotoxicity in normal cell lines at tested concentrations . This highlights the potential for developing these compounds into effective antimalarial therapies.
Properties
IUPAC Name |
5-piperidin-1-ylquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-12-6-7-13(17-9-2-1-3-10-17)11-5-4-8-16-14(11)12/h4-8H,1-3,9-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROSWPFBXXIKGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=NC3=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152988-09-4 | |
Record name | 5-(piperidin-1-yl)quinolin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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